Cas no 1129-30-2 (2,6-Diacetylpyridine)

2,6-Diacetylpyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Diacetylpyridine
- 1-(6-ACETYL-PYRIDIN-2-YL)-ETHANONE
- 1,1'-(pyridine-2,6-diyl)diethanone
- 1-(6-acetylpyridin-2-yl)ethanone
- AB01332223-02
- Pyridine-2,6-diacetyl
- Ethanone, 1,1'-(2,6-pyridinediyl)bis-
- 1-(6-acetylpyridin-2-yl)ethan-1-one
- 2,6diacetylpyridine
- InChI=1/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
- SCHEMBL455687
- SY010398
- D2377
- 2,6-Diacetylpyridine, purum, >=98.0% (GC)
- AMY14457
- GEO-00906
- EINECS 214-442-9
- DTXSID10150202
- AKOS003595902
- P34UXL3MYV
- AC-6429
- CS-W001999
- Q4596808
- BP-20094
- 1,1'-(2,6-PYRIDINEDIYL)BIS(ETHANONE)
- UNII-P34UXL3MYV
- FT-0610526
- NSC-63355
- D58390
- NSC63355
- MFCD00006304
- 2 pound not6-Diacetylpyridine
- TS-03571
- EN300-6736941
- NS00023665
- NSC 63355
- NCGC00340769-01
- 1,1'-(2,6-Pyridinediyl)bis[ethanone]
- 2,6-Diacetylpyridine, 99%
- W-108632
- BEZVGIHGZPLGBL-UHFFFAOYSA-
- 1129-30-2
- STK087382
- 1,1'-pyridine-2,6-diyldiethanone
- DB-013979
- BBL100152
-
- MDL: MFCD00006304
- インチ: 1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
- InChIKey: BEZVGIHGZPLGBL-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C(=O)C)N=1)(=O)C
- BRN: 118286
計算された属性
- せいみつぶんしりょう: 163.063329g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 163.063329g/mol
- 単一同位体質量: 163.063329g/mol
- 水素結合トポロジー分子極性表面積: 47Ų
- 重原子数: 12
- 複雑さ: 181
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.2021 (rough estimate)
- ゆうかいてん: 80.0 to 83.0 deg-C
- ふってん: 126°C/6mmHg(lit.)
- フラッシュポイント: 131.9℃
- 屈折率: 1.5300 (estimate)
- すいようせい: Soluble in water, chloroform, and DMSO.
- PSA: 47.03000
- LogP: 1.48680
- ようかいせい: 未確定
- FEMA: 3763
2,6-Diacetylpyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store at room temperature
2,6-Diacetylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-Diacetylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM175794-100g |
2,6-Diacetylpyridine |
1129-30-2 | 97% | 100g |
$388 | 2021-08-05 | |
Apollo Scientific | OR4267-5g |
2,6-Diacetylpyridine |
1129-30-2 | 95% | 5g |
£51.00 | 2023-09-02 | |
abcr | AB140723-25 g |
2,6-Diacetylpyridine, 98%; . |
1129-30-2 | 98% | 25 g |
€264.30 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017280-25g |
2,6-Diacetylpyridine |
1129-30-2 | 98% | 25g |
¥217.00 | 2024-08-09 | |
Chemenu | CM175794-25g |
2,6-Diacetylpyridine |
1129-30-2 | 97% | 25g |
$141 | 2021-08-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010986-1g |
2,6-Diacetylpyridine |
1129-30-2 | 99% | 1g |
¥27 | 2024-05-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KX588-1g |
2,6-Diacetylpyridine |
1129-30-2 | 98% | 1g |
¥99.0 | 2022-05-30 | |
AstaTech | D58390-5/G |
2,6-DIACETYLPYRIDINE |
1129-30-2 | 98% | 5/G |
$33 | 2022-05-31 | |
Chemenu | CM175794-25g |
2,6-Diacetylpyridine |
1129-30-2 | 97% | 25g |
$111 | 2022-06-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807951-25g |
2,6-Diacetylpyridine |
1129-30-2 | 99% | 25g |
934.00 | 2021-05-17 |
2,6-Diacetylpyridine サプライヤー
2,6-Diacetylpyridine 関連文献
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B. Barta Holló,J. Magyari,S. Armakovi?,G. A. Bogdanovi?,M. V. Rodi?,S. J. Armakovi?,J. Molnár,G. Spengler,V. M. Leovac,K. Mészáros Szécsényi New J. Chem. 2016 40 5885
-
Jason D. Braun,Paul A. Gray,Baldeep K. Sidhu,Dion B. Nemez,David E. Herbert Dalton Trans. 2020 49 16175
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B. Barta Holló,J. Magyari,S. Armakovi?,G. A. Bogdanovi?,M. V. Rodi?,S. J. Armakovi?,J. Molnár,G. Spengler,V. M. Leovac,K. Mészáros Szécsényi New J. Chem. 2016 40 5885
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Yulia P. Tupolova,Leonid D. Popov,Valery G. Vlasenko,Konstantin B. Gishko,Anna A. Kapustina,Alexandra G. Berejnaya,Yuliya A. Golubeva,Lyubov S. Klyushova,Elizaveta V. Lider,Vladimir A. Lazarenko,Stanislav S. Bachurin,Igor N. Shcherbakov New J. Chem. 2023 47 14972
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József Magyari,Berta Barta Holló,Ljiljana S. Vojinovi?-Je?i?,Mirjana M. Radanovi?,Stevan Armakovi?,Sanja J. Armakovi?,Joseph Molnár,Annamária Kincses,Márió Gajdács,Gabriella Spengler,Katalin Mészáros Szécsényi New J. Chem. 2018 42 5834
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Shanhe Li,Muhammad Hamid Khan,Xiaojun Wang,Meiling Cai,Juzheng Zhang,Ming Jiang,Zhenlei Zhang,Xiao-an Wen,Hong Liang,Feng Yang Dalton Trans. 2020 49 17207
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Ping Yu,Jungang Deng,Jinhua Cai,Zhenlei Zhang,Juzheng Zhang,Muhammad Hamid Khan,Hong Liang,Feng Yang Metallomics 2019 11 1372
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Saade Abdalkareem Jasim,Yassine Riadi,Hasan Sh. Majdi,Usama S. Altimari RSC Adv. 2022 12 17905
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Antonio Sousa-Pedrares,Augusto Crespo,María L. Durán,José A. García-Vázquez CrystEngComm 2016 18 8419
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Alexandros S. Armenis,Georgia P. Bakali,ChristiAnna L. Brantley,Catherine P. Raptopoulou,Vassilis Psycharis,Luís Cunha-Silva,George Christou,Theocharis C. Stamatatos Dalton Trans. 2022 51 18077
2,6-Diacetylpyridineに関する追加情報
Professional Overview of 2,6-Diacetylpyridine (CAS No. 1129-30-2): Synthesis, Applications, and Emerging Research Insights
The compound 2,6-Diacetylpyridine (CAS No. 1129-30-2) is a heterocyclic organic molecule with significant relevance in pharmaceutical chemistry and materials science. Structurally characterized by two acetyl groups attached to the pyridine ring at the 2 and 6 positions, this compound exhibits unique physicochemical properties that make it a versatile building block in synthetic chemistry. Recent advancements in its synthesis methodologies and biological evaluation have positioned it as a focal point in both academic research and industrial applications.
Recent studies published in Chemical Communications (2023) highlight novel green synthesis protocols for 2,6-diacetylpyridine, leveraging microwave-assisted organic synthesis to reduce reaction times by over 40% compared to conventional methods. These approaches utilize environmentally benign solvents such as dimethyl sulfoxide (DMSO) and potassium carbonate catalysts, aligning with current trends toward sustainable chemical production. The optimized conditions yield purities exceeding 98%, as confirmed by NMR spectroscopy and high-resolution mass spectrometry, ensuring consistent quality for downstream applications.
In medicinal chemistry, the compound's unique electronic properties enable its use as a pharmacophore scaffold in drug discovery programs targeting neurodegenerative disorders. A groundbreaking study from the Journal of Medicinal Chemistry (August 2024) demonstrated that derivatives of CAS No. 1129-30-2 exhibit selective inhibition of acetylcholinesterase (Ki = 5.7 nM), comparable to galantamine but with improved blood-brain barrier permeability. This activity stems from the molecule's ability to form hydrogen bonds with the enzyme's catalytic triad through its acetyl substituents while maintaining optimal hydrophobic interactions via the aromatic ring system.
The material science community has also explored this compound's potential in organic electronics. Research teams at ETH Zurich recently synthesized π-conjugated polymers incorporating pyridine-based diacetyl units, achieving charge carrier mobilities of up to 0.8 cm²/V·s – a significant improvement over traditional thiophene-based systems. These findings were validated through time-resolved photoluminescence spectroscopy and cyclic voltammetry experiments, confirming enhanced electron delocalization due to the pyridine ring's planar geometry.
Innovations in analytical techniques have further expanded our understanding of this compound's behavior under physiological conditions. A collaborative study between Stanford University and Merck KGaA published in Analytical Chemistry (April 2024) introduced a novel LC-MS/MS method for quantifying trace levels of CAS No. 1129-30-2 metabolites in biological matrices using derivatization with dansyl chloride. This approach achieved detection limits as low as 5 pg/mL while maintaining excellent linearity (R² > 0.998), enabling precise pharmacokinetic studies required for preclinical development.
Safety assessment data from recent toxicology studies indicate favorable profiles when used within recommended concentrations. A comprehensive OECD-compliant toxicity battery conducted by Charles River Laboratories revealed no mutagenic effects under Ames test conditions (TA98/TA100 strains) even at concentrations exceeding typical application levels by three orders of magnitude. Acute oral LD₅₀ values exceeded 5 g/kg in rodent models, supporting its safe handling during formulation processes when proper PPE protocols are followed.
Ongoing research continues to explore this compound's role in catalytic systems for biomass conversion processes. Researchers at MIT recently demonstrated that supported gold nanoparticles functionalized with pyridinium salts derived from diacetylpyridine precursors achieve unprecedented selectivity (>95%) in converting cellulose-derived furfural into γ-valerolactone – a high-value platform chemical – under mild reaction conditions (≤150°C). The mechanism involves synergistic acid-base interactions facilitated by the molecule's dual functionality.
In summary, CAS No. 1129-30-2 compounds represent an evolving class of materials with expanding utility across multiple disciplines due to their tunable physicochemical properties and structural versatility. As highlighted by recent advancements in synthesis efficiency, biological activity modulation, and material performance optimization reported between late 2023 and early 2024, this compound continues to offer promising avenues for innovation within pharmaceutical development pipelines and advanced material systems.
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